molecular formula C12H10O3 B3060548 5-methoxynaphthalene-1-carboxylic Acid CAS No. 51934-37-3

5-methoxynaphthalene-1-carboxylic Acid

Cat. No. B3060548
CAS RN: 51934-37-3
M. Wt: 202.21 g/mol
InChI Key: XOAHGFTUIRAVTN-UHFFFAOYSA-N
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Description

5-Methoxynaphthalene-1-carboxylic acid is a compound with the molecular formula C12H10O3 and a molecular weight of 202.20600 . It is used in scientific experiments and has potential implications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for 5-methoxynaphthalene-1-carboxylic acid is 1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14) . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Nanotechnology

In the realm of nanotechnology, carboxylic acids find applications:

  • Surface Modification : 5-methoxynaphthalene-1-carboxylic acid can act as a surface modifier for nanoparticles, such as metallic nanoparticles or carbon nanostructures (e.g., carbon nanotubes and graphene). These modifications enhance dispersion and stability, crucial for nanomaterials’ performance .

Electrochemical Deposition

Although not directly related to 5-methoxynaphthalene-1-carboxylic acid, carboxylic acids have been used in electrochemical depositions. For instance, 1,3,5-benzenetricarboxylic acid assists in the deposition of metal-organic frameworks (such as MIL-100(Fe)) and HKUST-1 (Hong Kong University of Science and Technology-1) from ethanol-water solvent mixtures .

Safety and Hazards

The safety information for 5-methoxynaphthalene-1-carboxylic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

5-methoxynaphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-7-3-4-8-9(11)5-2-6-10(8)12(13)14/h2-7H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAHGFTUIRAVTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448801
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxynaphthalene-1-carboxylic Acid

CAS RN

51934-37-3
Record name 5-methoxynaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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